molecular formula C10H7IO2S B14115177 Methyl 2-iodobenzothiophene-5-carboxylate

Methyl 2-iodobenzothiophene-5-carboxylate

Cat. No.: B14115177
M. Wt: 318.13 g/mol
InChI Key: PJYSHTIDDRMDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-iodobenzothiophene-5-carboxylate is a chemical compound with the molecular formula C10H7IO2S and a molecular weight of 318.13 g/mol . It is a yellow solid at room temperature . This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

The synthesis of Methyl 2-iodobenzothiophene-5-carboxylate typically involves the iodination of benzothiophene derivatives. One common method includes the reaction of 2-bromobenzothiophene with iodine in the presence of a suitable catalyst to form 2-iodobenzothiophene. This intermediate is then subjected to esterification with methanol and a carboxylating agent to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-iodobenzothiophene-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-iodobenzothiophene-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzothiophene derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-iodobenzothiophene-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can vary but often include modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Methyl 2-iodobenzothiophene-5-carboxylate can be compared with other benzothiophene derivatives, such as:

Properties

Molecular Formula

C10H7IO2S

Molecular Weight

318.13 g/mol

IUPAC Name

methyl 2-iodo-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C10H7IO2S/c1-13-10(12)6-2-3-8-7(4-6)5-9(11)14-8/h2-5H,1H3

InChI Key

PJYSHTIDDRMDLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.